molecular formula C14H18O4 B7991026 Ethyl 3-n-butoxybenzoylformate CAS No. 1443343-30-3

Ethyl 3-n-butoxybenzoylformate

Cat. No.: B7991026
CAS No.: 1443343-30-3
M. Wt: 250.29 g/mol
InChI Key: HQRWNYINWUGZFW-UHFFFAOYSA-N
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Description

Ethyl 3-n-butoxybenzoylformate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29032 g/mol It is a benzoylformate derivative, characterized by the presence of an ethyl ester group and a butoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-n-butoxybenzoylformate typically involves the esterification of 3-n-butoxybenzoic acid with ethyl formate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or toluene for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products:

Scientific Research Applications

Ethyl 3-n-butoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-n-butoxybenzoylformate in biological systems involves its hydrolysis by esterases to release 3-n-butoxybenzoic acid and ethanol. The 3-n-butoxybenzoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the butoxy substituent.

    Methyl 3-n-butoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Butyl benzoate: Similar ester structure but with a butyl group instead of a butoxy substituent.

Uniqueness: Ethyl 3-n-butoxybenzoylformate is unique due to the presence of both an ethyl ester group and a butoxy substituent on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound in various applications .

Properties

IUPAC Name

ethyl 2-(3-butoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-5-9-18-12-8-6-7-11(10-12)13(15)14(16)17-4-2/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRWNYINWUGZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237213
Record name Benzeneacetic acid, 3-butoxy-α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-30-3
Record name Benzeneacetic acid, 3-butoxy-α-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3-butoxy-α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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